molecular formula C11H13NO2 B2902220 3-(Benzyloxy)-n-propyl isocyanate CAS No. 163233-29-2

3-(Benzyloxy)-n-propyl isocyanate

Cat. No.: B2902220
CAS No.: 163233-29-2
M. Wt: 191.23
InChI Key: MMPXNJYHPWNPCM-UHFFFAOYSA-N
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Description

3-(Benzyloxy)-n-propyl isocyanate is an organic compound that features an isocyanate group attached to a benzyloxy-propyl chain. This compound is of interest due to its potential applications in organic synthesis and material science. Isocyanates are known for their reactivity, particularly with nucleophiles, making them valuable intermediates in the production of various polymers and other chemical products.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Benzyloxy)-n-propyl isocyanate typically involves the reaction of 3-(benzyloxy)-n-propylamine with phosgene or its derivatives. The reaction is carried out under controlled conditions to ensure the safe handling of phosgene, which is highly toxic. An alternative method involves the use of non-phosgene routes, such as the reaction of 3-(benzyloxy)-n-propylamine with carbon dioxide and a dehydrating agent .

Industrial Production Methods: Industrial production of isocyanates, including this compound, often employs the phosgene process due to its efficiency. due to the hazardous nature of phosgene, there is ongoing research into safer, non-phosgene methods. These include the use of carbamate intermediates, which are thermally decomposed to yield the desired isocyanate .

Chemical Reactions Analysis

Types of Reactions: 3-(Benzyloxy)-n-propyl isocyanate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

3-(Benzyloxy)-n-propyl isocyanate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Benzyloxy)-n-propyl isocyanate involves the reactivity of the isocyanate group. The isocyanate group reacts with nucleophiles, such as alcohols and amines, through an addition-elimination mechanism. This reaction forms stable urethane or urea linkages, which are the basis for its use in polymer production .

Comparison with Similar Compounds

Uniqueness: 3-(Benzyloxy)-n-propyl isocyanate is unique due to the presence of the benzyloxy-propyl chain, which can impart different physical and chemical properties compared to other isocyanates. This structural difference can influence its reactivity and the properties of the polymers formed from it .

Properties

IUPAC Name

3-isocyanatopropoxymethylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO2/c13-10-12-7-4-8-14-9-11-5-2-1-3-6-11/h1-3,5-6H,4,7-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMPXNJYHPWNPCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COCCCN=C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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